Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride
Overview
Description
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a similar class of compounds, are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It is known that reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid with a molecular weight of 30379 .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, the compound has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on overall metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions influence the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a key role in determining the compound’s localization. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16;/h1-9,16,18H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNJTJAARZLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-65-7 | |
Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.